

# "isomers of 2-Amino-6-hydroxyhexanoic acid"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-6-hydroxyhexanoic acid

Cat. No.: B3434865

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An In-depth Technical Guide to the Isomers of **2-Amino-6-hydroxyhexanoic Acid**

## Abstract

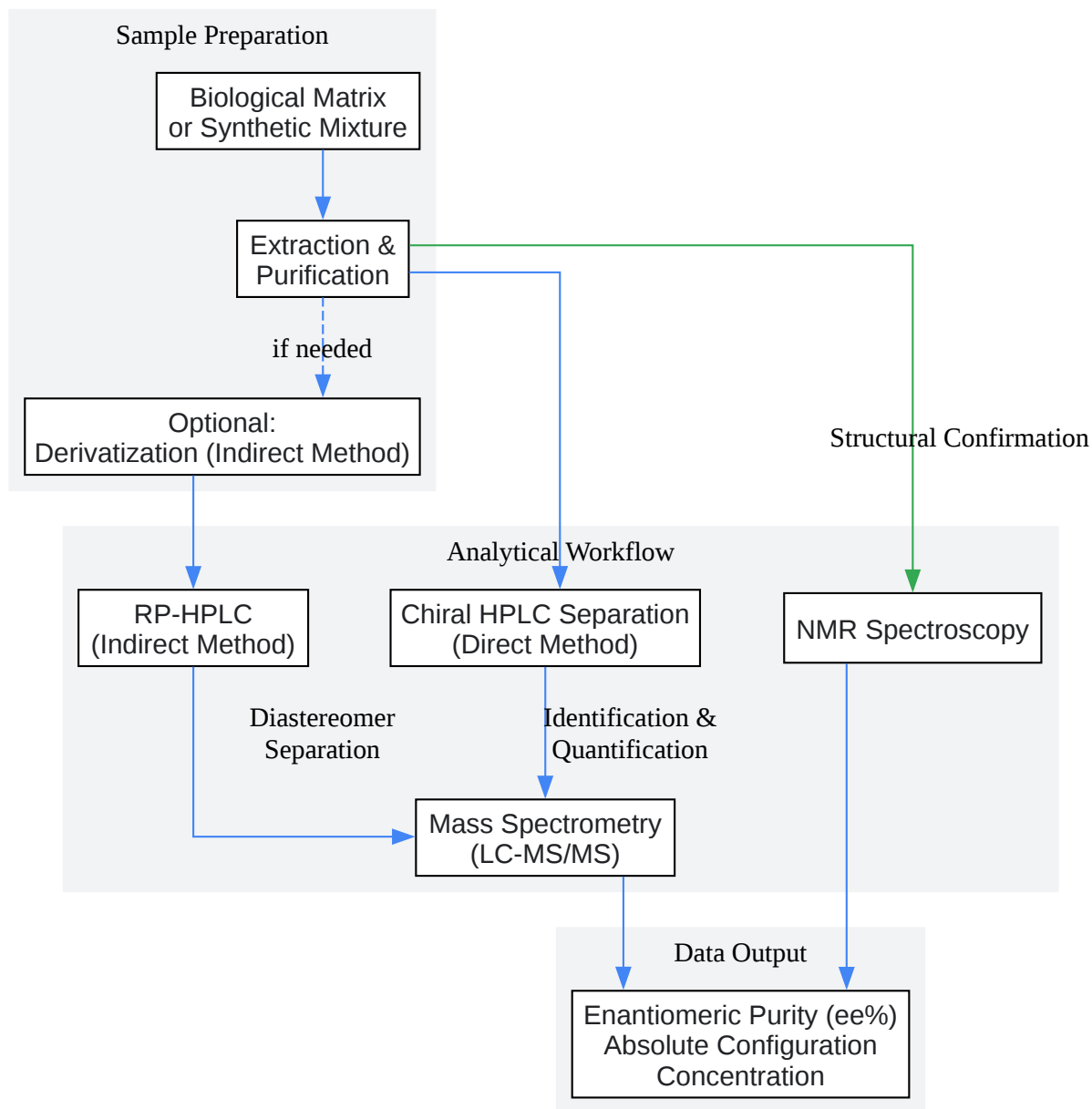
**2-Amino-6-hydroxyhexanoic acid**, also known as 6-hydroxynorleucine, is a non-proteinogenic  $\alpha$ -amino acid of significant interest in pharmaceutical and biochemical research. Its structure contains a chiral center at the  $\alpha$ -carbon (C2), giving rise to two distinct stereoisomers: (R)- and (S)-**2-Amino-6-hydroxyhexanoic acid**. The spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, such as enzymes and receptors, leading to potentially different biological activities, metabolic pathways, and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry, analytical separation, stereoselective synthesis, and biological significance of these isomers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

## Stereochemistry and Physicochemical Properties

The fundamental difference between the isomers of **2-Amino-6-hydroxyhexanoic acid** lies in their stereochemistry. The  $\alpha$ -carbon is bonded to four different groups: a hydrogen atom, an amino group ( $-\text{NH}_2$ ), a carboxylic acid group ( $-\text{COOH}$ ), and a 4-hydroxybutyl side chain ( $-(\text{CH}_2)_4\text{OH}$ ). This asymmetry results in two non-superimposable mirror images, or enantiomers.

- (S)-**2-Amino-6-hydroxyhexanoic acid**
- (R)-**2-Amino-6-hydroxyhexanoic acid**

These enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their optical activity—the direction in which they rotate plane-polarized light. Their biological properties can vary dramatically, a critical consideration in drug development where one enantiomer may be therapeutic while the other is inactive or even harmful.



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#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)